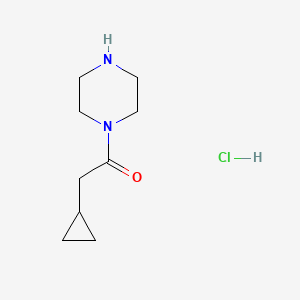

2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride

Description

2-Cyclopropyl-1-piperazin-1-ylethanone hydrochloride is a piperazine-derived compound characterized by a cyclopropyl group attached to an ethanone backbone and a piperazine ring, with a hydrochloride counterion enhancing its stability and solubility. The cyclopropyl substituent introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to bulkier or more flexible alkyl/aryl groups .

Properties

IUPAC Name |

2-cyclopropyl-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(7-8-1-2-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOIXLRROBEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic synthesis. For example, the condensation of monoethanolamine (MEA) at high pressures and temperatures in the presence of a catalyst such as nickel and copper on silica with additions of Keggin phosphotungstic heteropoly acid .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals, synthetic fibers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- The absence of polar groups (e.g., hydroxyl in or ethanol in ) in the target compound may reduce solubility but enhance blood-brain barrier permeability for CNS applications.

Physicochemical Properties

Analysis :

- The hydrochloride salt improves aqueous solubility across all compounds, but steric hindrance from cyclohexyl or furan groups () reduces solubility compared to the cyclopropyl analog .

- Lower lipophilicity of the cyclopropyl derivative may favor CNS penetration over peripherally acting analogs like the chlorophenyl derivative .

Pharmacological and Analytical Considerations

- Synthetic Accessibility : The cyclopropyl analog requires specialized cyclopropanation techniques, whereas chlorophenyl or cyclohexyl derivatives are synthesized via standard alkylation/arylation .

- Stability: Hydrochloride salts generally exhibit superior stability, as noted in impurity profiling studies of similar piperazine compounds (e.g., highlights stability challenges in chlorophenyl-piperazine derivatives) .

- Analytical Methods: RP-HPLC (reverse-phase high-performance liquid chromatography) is widely used for piperazine analysis. For example, methods described in (buffer pH 2.7, methanol gradients) and (accuracy validation for amitriptyline HCl) are adaptable for quantifying the target compound and its analogs .

Biological Activity

Overview

2-Cyclopropyl-1-piperazin-1-ylethanone;hydrochloride, a piperazine derivative, is a compound of significant interest due to its diverse biological activities. Piperazine derivatives are known for their interactions with various biological targets, making them valuable in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors:

- Receptor Interaction : It has been shown to bind to several receptor types, including:

- Histamine H1 receptors

- Dopaminergic receptors (mesolimbic pathway)

- Alpha-adrenergic receptors

- Muscarinic receptors

- NMDA receptors.

These interactions suggest that the compound may exert effects ranging from modulation of neurotransmitter systems to potential therapeutic actions in psychiatric and neurological disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial effects, although specific data on its efficacy against various pathogens is limited. Its structural similarity to other piperazine derivatives suggests potential effectiveness against resistant strains of bacteria .

- Anticancer Potential : The compound's mechanism may also involve anticancer properties. Piperazine derivatives have been noted for their ability to inhibit tumor cell growth through various pathways, including apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Recent studies have explored the biological activity of related piperazine compounds, providing insights into the potential applications of this compound:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 57.3 | |

| Compound B | Antimicrobial (MRSA) | <10 | |

| Compound C | Antidepressant-like effects | N/A |

Case Study: Anticancer Activity

In a study examining the anticancer properties of piperazine derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell viability in breast cancer models, comparable to established chemotherapeutics like Olaparib .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. Compounds demonstrated potent activity, suggesting that modifications in the piperazine structure could enhance efficacy against resistant pathogens .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of piperazine derivatives typically include good bioavailability due to their ability to form hydrogen bonds, enhancing solubility and absorption. However, detailed pharmacokinetic data specific to this compound remains sparse.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-cyclopropyl-1-piperazin-1-ylethanone hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent selection, and catalyst use. For example, multi-step reactions involving piperazine derivatives often employ polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency. Intermediate purification via recrystallization or column chromatography is critical to remove unreacted cyclopropane precursors or byproducts like 1-(3-chlorophenyl)piperazine hydrochloride (a common impurity in piperazine syntheses) . Reaction progress should be monitored using TLC or HPLC to ensure >95% yield before final hydrochlorination.

Q. How can researchers validate the purity of 2-cyclopropyl-1-piperazin-1-ylethanone hydrochloride?

- Methodological Answer : Purity assessment typically involves a combination of techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and piperazine signals at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak [M+H]⁺ at m/z 209.1 (calculated for C₉H₁₇N₂O⁺).

Impurities such as residual solvents or hydrochlorination byproducts (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride) must be quantified against pharmacopeial standards .

Q. What safety protocols are essential for handling 2-cyclopropyl-1-piperazin-1-ylethanone hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do structural modifications to the cyclopropyl or piperazine groups affect the compound’s receptor-binding affinity?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with SAR analysis can identify critical interactions. For example:

- Cyclopropyl Group : Its rigid geometry may enhance selectivity for serotonin receptors (5-HT₁A/2A) by reducing conformational flexibility.

- Piperazine Modifications : Substituting the piperazine nitrogen with electron-withdrawing groups (e.g., trifluoroethyl) increases lipophilicity and blood-brain barrier penetration, as seen in analogs like (2-chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride .

- Experimental Validation : Radioligand binding assays (e.g., using ³H-ketanserin for 5-HT₂A) quantify affinity shifts.

Q. What strategies resolve contradictions in stability data for 2-cyclopropyl-1-piperazin-1-ylethanone hydrochloride under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in analytical methods or sample preparation. To address this:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation products via LC-MS.

- pH-Solubility Profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and solubility. Hydrochloride salts typically exhibit higher aqueous solubility at acidic pH but may hydrolyze in alkaline media, releasing free base .

Q. How can researchers design assays to evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification : High-resolution MSⁿ and isotopic labeling can trace metabolic pathways (e.g., N-dealkylation of the piperazine ring or cyclopropane oxidation).

- In Vivo Correlation : Administer the compound to rodent models and collect plasma/bile samples at timed intervals. Pharmacokinetic parameters (t₁/₂, AUC) should align with microsomal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.